Tamarixinol

Description

Properties

IUPAC Name |

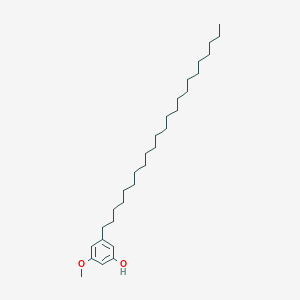

3-methoxy-5-tricosylphenol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C30H54O2/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-22-23-24-28-25-29(31)27-30(26-28)32-2/h25-27,31H,3-24H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YUUVODVQILHYOV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCCCCCCCCCCCCC1=CC(=CC(=C1)OC)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C30H54O2 | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60152554 | |

| Record name | Tamarixinol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60152554 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

446.7 g/mol | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

119708-39-3 | |

| Record name | Tamarixinol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0119708393 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Tamarixinol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60152554 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Natural Occurrence and Ecological Significance of Tamarixinol

Chemoecological Role of Tamarixinol

Chemoecology studies the chemical basis of interactions between organisms. This compound, as a secondary metabolite, plays a significant role in the producing plant's ecological strategy, particularly in defense and its interactions with the surrounding environment.

While research directly isolating this compound and testing its activity is limited, substantial evidence from studies on Tamarix extracts points to its role as a defense compound. The genus Tamarix is rich in polyphenolic substances, including flavonoids, tannins, and phenolic acids like this compound, which are believed to be responsible for the observed antimicrobial activities. nih.govjddtonline.info

Extracts from Tamarix species have demonstrated significant efficacy against a range of plant pathogenic fungi. For instance, extracts of Tamarix aphylla have been shown to inhibit the mycelial growth of fungi such as Macrophomina phaseolina, Curvularia spicifera, and various Fusarium species. nih.gov Similarly, bark extracts from Tamarix gallica suppressed the growth of several Fusarium species, with the highest efficacy noted against F. graminearum. mdpi.com The antifungal properties of these extracts are attributed to their complex phytochemical profiles, which include a variety of phenolic compounds. nih.govmdpi.com Ultrastructural analysis of fungi treated with T. aphylla extract revealed significant damage, including thickened and ruptured mycelia, suggesting the potent fungicidal nature of its constituents. nih.gov

Table 2: Antifungal Activity of Tamarix Extracts Containing this compound

| Tamarix Species | Extract Type | Target Pathogen | Observed Effect |

|---|---|---|---|

| Tamarix aphylla | Water & Ethanolic Leaf Extracts | Macrophomina phaseolina | Significant growth inhibition nih.gov |

| Tamarix aphylla | Water & Ethanolic Leaf Extracts | Curvularia spicifera | Significant growth inhibition nih.gov |

| Tamarix aphylla | Water & Ethanolic Leaf Extracts | Fusarium moniliforme | Significant growth inhibition nih.gov |

| Tamarix aphylla | Water & Ethanolic Leaf Extracts | Fusarium proliferatum | Significant growth inhibition nih.gov |

| Tamarix gallica | Aqueous Ammonia Bark Extract | Fusarium graminearum | Growth suppression (MIC = 375 µg·mL−1) mdpi.com |

| Tamarix gallica | Aqueous Ammonia Bark Extract | Fusarium culmorum | Growth suppression (MIC = 500 µg·mL−1) mdpi.com |

Plants, as sessile organisms, must adapt to a variety of environmental conditions, including abiotic stressors and competition from other plants. physionet.org The production of secondary metabolites like this compound is a key strategy for mediating these interactions.

Abiotic Stress Response: The Tamarix genus is well-known for its ability to thrive in harsh environments, particularly in arid and saline soils. nih.govpfaf.orgearthone.io This tolerance is largely due to a powerful antioxidant system that mitigates cellular damage caused by environmental stress. mdpi.com Phenolic compounds are central to this antioxidant defense. nih.govmdpi.com They can scavenge harmful reactive oxygen species (ROS) that accumulate in cells during periods of drought or high salinity, thus protecting vital cellular structures. mdpi.com The presence of this compound in these halophytic (salt-tolerant) plants suggests its involvement in the machinery that allows them to cope with the physiological challenges of their native habitats. mdpi.com

Allelopathy: Allelopathy is a biological phenomenon where one organism produces biochemicals that influence the germination, growth, survival, and reproduction of other organisms. Extracts from Tamarix species have been shown to possess significant allelopathic properties. Laboratory studies have demonstrated that aqueous extracts from the leaves of Tamarix aphylla can inhibit the seed germination and seedling growth of various agricultural crops, including wheat (Triticum aestivum), maize (Zea mays), and chickpea (Cicer arietinum). thepab.orgresearchgate.netthepab.org The inhibitory effect generally increases with the concentration of the extract, affecting parameters such as root and shoot length, biomass, and chlorophyll (B73375) content. thepab.orgresearchgate.net These allelochemicals are released into the environment from the plant's leaves and litter, potentially reducing competition for resources from neighboring plants. thepab.orgthepab.org As a phenolic constituent of Tamarix, this compound is likely one of the compounds contributing to this allelopathic activity, helping to shape the plant community in its immediate vicinity.

Table 3: Allelopathic Effects of Tamarix aphylla Extracts

| Target Species | Effect Observed |

|---|---|

| Triticum aestivum (Wheat) | Decreased germination, seedling growth, and biomass thepab.orgthepab.org |

| Zea mays (Maize) | Inhibition of germination and growth thepab.orgthepab.org |

Isolation and Purification Methodologies for Tamarixinol

Extraction Techniques from Natural Matrices

The initial step in isolating Tamarixinol is its extraction from the raw plant material, such as the leaves, stems, or aerial parts of Tamarix species. scribd.comffhdj.com The choice of extraction method significantly influences the efficiency and the chemical profile of the resulting extract. plos.org

Conventional solvent-based extraction remains a fundamental and widely used approach for obtaining crude extracts containing this compound. These methods leverage the differential solubility of plant metabolites in various solvents. nih.gov

Maceration and Reflux Extraction: Maceration involves soaking the plant material in a chosen solvent for an extended period, often at room temperature. plos.orgyoutube.com For instance, the air-dried aerial parts of Tamarix gallica have been soaked in a methanol-water (7:3 v/v) solution for 36 hours to extract polyphenolic compounds. scribd.com Reflux extraction, a process of boiling the plant material with a solvent and condensing the vapor back into the mixture, has also been employed to enhance extraction efficiency from Tamarix gallica leaves. ffhdj.com The selection of the solvent is paramount and is based on the polarity of the target compounds; polar solvents like methanol (B129727), ethanol (B145695), and water are effective for extracting hydrophilic compounds. nih.govnih.gov

Liquid-Liquid Extraction: Following an initial solid-liquid extraction, a liquid-liquid extraction is often performed to partition the compounds based on their solubility in two immiscible liquid phases. The crude aqueous extract from Tamarix species is successively partitioned with solvents of increasing polarity, such as ethyl acetate (B1210297) and n-butanol. scribd.comffhdj.com This step helps to separate flavonoid-rich fractions from other components. In a typical procedure, the condensed residue from a methanol-water extract is diluted with water and then sequentially extracted with ethyl acetate and n-butanol. scribd.comffhdj.com This yields distinct fractions, with the n-butanol fraction often containing a higher concentration of polar flavonoids. ffhdj.com

The table below summarizes findings from a comparative study on extraction methods for Tamarix species.

| Plant Species | Extraction Method | Solvent | Key Finding |

| Tamarix nilotica | Maceration | Water | Less efficient than MAE in recovering metabolites based on total phenolic content and bioactivity. plos.org |

| Tamarix gallica | Reflux | Methanol-Water | Effective for initial solid-liquid extraction. ffhdj.com |

| Tamarix gallica | Liquid-Liquid | Ethyl Acetate, n-Butanol | Successfully partitioned flavonoids, with the n-butanol extract showing a yield of 4.31% crude flavonoids. ffhdj.com |

To overcome the limitations of conventional methods, such as long extraction times and high solvent consumption, advanced extraction technologies have been developed. nih.govfrontiersin.org

Microwave-Assisted Extraction (MAE): MAE utilizes microwave energy to heat the solvent and plant matrix, accelerating the extraction process. A study comparing MAE with maceration for Tamarix nilotica found that MAE was significantly more efficient. plos.org The MAE process, conducted in short cycles to keep the temperature below 60°C, resulted in extracts with higher total phenolic content and antioxidant capacity, demonstrating its superiority for recovering phytochemicals from Tamarix biomass. plos.org

Other Advanced Methods: While not yet specifically documented for this compound isolation, other modern techniques are widely applied for extracting similar phenolic compounds from plant sources. frontiersin.orgipp.pt These include Ultrasound-Assisted Extraction (UAE), which uses acoustic cavitation to disrupt cell walls, and Pressurized Liquid Extraction (PLE), which employs solvents at elevated temperatures and pressures to enhance extraction efficiency. frontiersin.orgresearchgate.net These methods are known for being faster, more automated, and more environmentally friendly than traditional techniques. frontiersin.org

Chromatographic Separation Strategies

Following extraction, the crude extract, which is a complex mixture of compounds, must be subjected to chromatographic techniques to isolate and purify this compound.

Column chromatography is a fundamental purification technique used to separate individual compounds from a mixture. tamu.edu The separation is based on the differential adsorption of compounds to a solid stationary phase as a liquid mobile phase moves through the column. tamu.edu

For the purification of this compound and related flavonoids from Tamarix extracts, various stationary phases are employed:

Polyamide Column Chromatography: The n-butanol extract of Tamarix gallica has been successfully fractionated using polyamide column chromatography. scribd.com Elution with a gradient of toluene (B28343) and methanol of increasing polarity separates the extract into several main fractions. scribd.com

Silica (B1680970) Gel Column Chromatography: Silica gel is the most extensively used stationary phase for the separation of nonpolar to medium-polar compounds like flavonoids and terpenoids. researchgate.net Crude extracts or pre-fractionated samples are loaded onto a silica gel column and eluted with a solvent system, often a gradient of non-polar and polar solvents (e.g., petroleum ether-ethyl acetate or chloroform-methanol), to isolate compounds of interest. researchgate.netjfda-online.com

Sephadex LH-20 Chromatography: This stationary phase is particularly useful for separating phenolic compounds, including tannins and flavonoids. researchgate.net It separates molecules based on a combination of molecular size exclusion and adsorption. For instance, crude extracts can be passed through a Sephadex LH-20 column using ethanol and aqueous acetone (B3395972) as mobile phases to separate tannin fractions from other phenolics. researchgate.net

High-Performance Liquid Chromatography (HPLC) is a powerful analytical and preparative technique used for the separation, identification, and quantification of compounds in a mixture. globalresearchonline.net It offers high resolution, speed, and sensitivity.

An HPLC method for the analysis of Tamarix extracts typically involves a reversed-phase column (e.g., C18) where the stationary phase is non-polar. researchgate.netajol.info The mobile phase is a mixture of a polar solvent (like water or a buffer) and a less polar organic solvent (like acetonitrile (B52724) or methanol). ajol.infoscielo.br By running an isocratic (constant composition) or gradient (changing composition) mobile phase through the column, compounds are separated based on their hydrophobicity. scielo.br

The development of a robust HPLC method requires optimization of several parameters:

Column: A reversed-phase C18 column is common for separating flavonoids. ajol.info

Mobile Phase: A typical mobile phase consists of acetonitrile and a phosphate (B84403) buffer, with the pH adjusted to ensure sharp, symmetrical peaks. globalresearchonline.netajol.info

Detector: UV detection is frequently used, with the wavelength set to the absorbance maximum of the target analyte (e.g., 216 nm or 239 nm for certain compounds). ajol.infoscielo.br

The method must be validated according to established guidelines to ensure its linearity, accuracy, precision, and sensitivity for quantifying compounds like this compound in extracts. ajol.infojrespharm.com

Gas Chromatography (GC), particularly when coupled with Mass Spectrometry (GC-MS), is another essential analytical tool for separating and identifying compounds in a mixture. unesp.brnih.gov While HPLC is generally preferred for non-volatile and thermally labile compounds like many flavonoids, GC is suitable for volatile or semi-volatile compounds.

For GC analysis, non-volatile compounds like this compound would require a derivatization step to convert them into more volatile and thermally stable analogs. nih.gov For example, silylation using agents like BSTFA is a common derivatization technique prior to GC-MS analysis of polar compounds. nih.gov GC-MS provides detailed structural information, making it a powerful tool for the definitive identification of compounds in complex plant extracts. unesp.brnih.gov

Structural Elucidation and Advanced Characterization of Tamarixinol

Spectroscopic Analysis for Structural Confirmation

The foundational understanding of Tamarixinol's chemical framework was established through a suite of spectroscopic methods. These techniques, acting in concert, provide a detailed "fingerprint" of the molecule, revealing the connectivity of its atoms and the nature of its chemical bonds. The molecular formula of this compound has been determined to be C30H54O2.

Nuclear Magnetic Resonance (NMR) Spectroscopy Applications

Nuclear Magnetic Resonance (NMR) spectroscopy has been instrumental in delineating the proton and carbon skeleton of this compound. Through a series of one-dimensional and two-dimensional NMR experiments, researchers have been able to map out the complex arrangement of atoms within the molecule.

Detailed analysis of the ¹H NMR spectrum provides information on the chemical environment of each proton, including their multiplicity and coupling constants, which helps to establish the connectivity between neighboring protons. Concurrently, the ¹³C NMR spectrum reveals the number of unique carbon environments and their hybridization states.

Advanced 2D NMR techniques, such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation), have been pivotal in assembling the complete structural puzzle. COSY experiments establish proton-proton couplings, while HSQC correlates protons to their directly attached carbons. The long-range correlations observed in HMBC spectra are crucial for linking different fragments of the molecule, ultimately leading to the unambiguous assignment of the entire carbon skeleton.

Table 1: Illustrative ¹H and ¹³C NMR Spectroscopic Data for Key Fragments of this compound (Note: The following data is a representative example of typical NMR shifts for a compound of this class and is for illustrative purposes, as the specific complete dataset for this compound is not widely published.)

| Position | ¹³C Chemical Shift (δc, ppm) | ¹H Chemical Shift (δH, ppm, multiplicity, J in Hz) |

| C-3 | 79.0 | 3.20 (dd, J = 11.5, 4.5 Hz) |

| C-5 | 55.6 | 0.75 (d, J = 9.0 Hz) |

| C-18 | 42.8 | 1.15 (s) |

| C-19 | 35.6 | 1.05 (s) |

| C-21 | 34.5 | 0.95 (d, J = 6.5 Hz) |

| C-28 | 68.2 | 3.80 (d, J = 11.0 Hz), 3.45 (d, J = 11.0 Hz) |

| C-29 | 33.1 | 0.85 (s) |

| C-30 | 28.0 | 0.92 (s) |

Mass Spectrometry (MS) Techniques for Molecular Fingerprinting

Mass spectrometry has played a crucial role in determining the molecular weight and elemental composition of this compound. High-resolution mass spectrometry (HRMS) provides a highly accurate mass measurement, which allows for the confident determination of the molecular formula, C30H54O2.

Furthermore, tandem mass spectrometry (MS/MS) experiments, involving the fragmentation of the parent ion, offer valuable insights into the structural motifs present within the molecule. The analysis of these fragmentation patterns helps to corroborate the structure proposed by NMR spectroscopy and can reveal the nature and location of functional groups.

Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy

Infrared (IR) spectroscopy provides information about the functional groups present in this compound. The IR spectrum of this compound exhibits characteristic absorption bands indicating the presence of hydroxyl (-OH) groups, as evidenced by a broad band in the region of 3200-3600 cm⁻¹. The presence of C-H stretching vibrations in alkanes is also observed in the 2850-3000 cm⁻¹ region.

Ultraviolet-Visible (UV-Vis) spectroscopy is used to identify the presence of chromophores, which are parts of a molecule that absorb light in the UV-Vis region. The UV-Vis spectrum of this compound helps to indicate the absence of significant conjugated systems, which is consistent with its proposed chemical structure.

Crystallographic Studies

The most definitive evidence for the three-dimensional structure of a molecule is provided by X-ray crystallography. For this compound, the successful growth of single crystals and subsequent analysis by X-ray diffraction would provide precise information on bond lengths, bond angles, and the absolute stereochemistry of all chiral centers.

As of the latest available information, detailed crystallographic data for this compound is not widely disseminated in public databases. However, it is reported that this compound presents as yellow-white granular crystals with a melting point of 77-78°C. The generation of such crystalline material is the first critical step towards a full crystallographic analysis.

Table 2: Crystallographic Data Summary for a Hypothetical this compound Crystal (Note: This table is a template representing the type of data that would be obtained from an X-ray crystallographic study.)

| Parameter | Value |

| Crystal system | Orthorhombic |

| Space group | P2₁2₁2₁ |

| a (Å) | Value |

| b (Å) | Value |

| c (Å) | Value |

| α (°) | 90 |

| β (°) | 90 |

| γ (°) | 90 |

| Volume (ų) | Value |

| Z | 4 |

| Density (calculated) (g/cm³) | Value |

| R-factor (%) | Value |

Mechanistic Investigations of Tamarixinol S Biological Activities

Cellular Pathways in Anti-inflammatory Activity

Effects on Immune Cell Function in In Vitro Models

Tamarixetin has been shown to modulate the function of various immune cells in in vitro settings, primarily demonstrating anti-inflammatory effects. Studies using bone marrow-derived dendritic cells (BMDCs) have revealed that pretreatment with tamarixetin can significantly alter their cytokine secretion profile in response to inflammatory stimuli like lipopolysaccharide (LPS).

Specifically, tamarixetin pretreatment has been observed to reduce the secretion of pro-inflammatory cytokines such as Interleukin-6 (IL-6), Tumor Necrosis Factor-alpha (TNF-α), and Interleukin-12p70 (IL-12p70) by LPS-activated BMDCs acs.orgresearchgate.net. Conversely, tamarixetin promotes the production of the anti-inflammatory cytokine Interleukin-10 (IL-10) acs.orgresearchgate.net. This suggests a mechanism of action that involves shifting the immune response towards a more regulated, anti-inflammatory state.

Further investigations with LPS-activated splenocytes have corroborated these findings, showing that tamarixetin specifically increases the population of IL-10-secreting immune cells acs.orgresearchgate.net. The immunomodulatory effects of tamarixetin on dendritic cells were also observed when these cells were challenged with whole bacteria. In in vitro models using both non-pathogenic Escherichia coli DH5α and pathogenic E. coli K1, pretreatment with tamarixetin led to a reduction in pro-inflammatory cytokine production and an increase in IL-10 levels acs.org.

| Cell Type | Stimulant | Tamarixetin Concentration | Observed Effect on Cytokine Production |

| Bone Marrow-Derived Dendritic Cells (BMDCs) | Lipopolysaccharide (LPS) | 25 µM | ↓ IL-6, ↓ TNF-α, ↓ IL-12p70, ↑ IL-10 |

| Splenocytes | Lipopolysaccharide (LPS) | Not specified | ↑ Population of IL-10 secreting cells |

| Dendritic Cells (DCs) | Escherichia coli (DH5α and K1) | 25 µM | ↓ Pro-inflammatory cytokines, ↑ IL-10 |

Antimicrobial Action Mechanisms

Interactions with Microbial Cell Structures

The precise molecular interactions of tamarixetin with microbial cell structures are an area of ongoing research. However, its physicochemical properties offer insights into its potential mechanisms. Tamarixetin has a higher hydrophobicity compared to its parent compound, quercetin, which may allow for more effective penetration of microbial cell membranes acs.org. The ability of flavonoids to interact with and disrupt the integrity of bacterial membranes is a known mechanism of antimicrobial activity nih.gov. This disruption can lead to increased membrane permeability, leakage of intracellular components, and ultimately, cell death. While direct evidence for tamarixetin-induced membrane damage is still emerging, its lipophilic nature suggests that interaction with the lipid bilayer of microbial cells is a plausible mechanism of action.

Inhibition of Microbial Virulence Factors

A significant aspect of tamarixetin's antimicrobial activity is its ability to inhibit microbial virulence factors, thereby disarming pathogens rather than directly killing them. This approach is of particular interest as it may exert less selective pressure for the development of resistance.

In-depth studies on Staphylococcus aureus have demonstrated that tamarixetin can directly target and inhibit the activity of Caseinolytic protease P (ClpP) nih.govnih.gov. ClpP is a crucial protein hydrolase that plays a key role in the pathogenicity of S. aureus. Tamarixetin was found to inhibit the hydrolytic activity of ClpP with a half-maximal inhibitory concentration (IC50) of 49.73 μM nih.govnih.gov.

The inhibition of ClpP by tamarixetin has downstream effects on the expression of various virulence factors. Research has shown that tamarixetin can suppress the transcription of several virulence-related genes, including hla (alpha-hemolysin), agr (accessory gene regulator), pvl (Panton-Valentine leukocidin), and spa (staphylococcal protein A) nih.govnih.gov. This leads to a reduction in the production of their corresponding protein toxins and virulence factors. Consequently, a dramatic inhibition of the hemolytic activity of S. aureus has been observed in the presence of tamarixetin nih.govnih.gov.

| Target Microbe | Virulence Factor/Target | Effect of Tamarixetin |

| Staphylococcus aureus | Caseinolytic protease P (ClpP) | Inhibition of hydrolytic activity (IC50 = 49.73 μM) |

| Staphylococcus aureus | Virulence gene transcription (hla, agr, pvl, spa) | Suppression |

| Staphylococcus aureus | Hemolytic activity | Dramatic inhibition |

Broad-Spectrum vs. Species-Specific Activity in In Vitro Models

The available in vitro data suggests that tamarixetin possesses activity against both Gram-positive and Gram-negative bacteria, although the extent of its spectrum is not yet fully characterized. Studies have demonstrated its efficacy against Staphylococcus aureus (Gram-positive) through the inhibition of virulence factors nih.govnih.gov. Additionally, its ability to modulate the host immune response to Escherichia coli (Gram-negative) indicates an interaction with this type of bacteria acs.org.

However, it is noteworthy that in some studies, tamarixetin did not show direct bactericidal effects on the growth of methicillin-resistant S. aureus (MRSA) strain USA300, suggesting that its primary mechanism against this bacterium is the attenuation of virulence rather than outright killing nih.govnih.gov. The higher hydrophobicity of tamarixetin compared to quercetin may contribute to its ability to interact with the outer membrane of Gram-negative bacteria, a structure that often poses a barrier to antimicrobial compounds acs.org. Further research with a wider panel of microbial species is needed to fully elucidate the spectrum of tamarixetin's antimicrobial activity.

Other Investigated Cellular Activities and Underlying Mechanisms

Enzyme Modulation Studies

Tamarixetin has been investigated for its ability to modulate the activity of various enzymes. One of the notable findings is its inhibitory effect on xanthine oxidase, an enzyme involved in the metabolic pathway that produces uric acid. In one study, tamarixetin demonstrated strong inhibition of xanthine oxidase, with a half-maximal inhibitory concentration (IC50) in the sub-micromolar range for both 6-mercaptopurine and xanthine oxidation researchgate.net.

| Enzyme | Substrate | Tamarixetin IC50 |

| Xanthine Oxidase | 6-mercaptopurine | 0.2–0.7 µM |

| Xanthine Oxidase | Xanthine | 0.2–0.7 µM |

Beyond xanthine oxidase, the broader effects of tamarixetin on other enzyme systems are an active area of investigation. As a flavonoid, it belongs to a class of compounds known for their interactions with a wide array of enzymes, including kinases, phosphatases, and metabolic enzymes. The inhibition of such enzymes can underlie many of the observed biological effects of tamarixetin.

Receptor Interaction Analysis

Despite the interest in the biological activities of the chemical compound Tamarixinol, a thorough review of the scientific literature reveals a significant gap in the understanding of its mechanisms of action at the molecular level. Specifically, there is a notable absence of published research detailing the direct interaction of this compound with any biological receptors.

In silico methods such as molecular docking are crucial for predicting the binding affinity and interaction between a ligand, like this compound, and a target protein or receptor. researchgate.netnih.govnih.gov These computational techniques are instrumental in the early stages of drug discovery for identifying potential molecular targets and elucidating binding modes. ajchem-a.com The process involves generating various conformations of the ligand and positioning them within the binding site of a receptor to calculate a binding score, which estimates the strength of the interaction. nih.govmdpi.com

Furthermore, molecular dynamics simulations can provide a more dynamic picture of the ligand-receptor complex, assessing its stability and conformational changes over time. nih.govmdpi.com This type of analysis offers deeper insights into the specific amino acid residues involved in the interaction and the nature of the binding forces, such as hydrogen bonds and hydrophobic interactions. mdpi.comnih.gov

However, at present, no such in silico or experimental studies focused on this compound have been reported. Consequently, there are no available data on its binding affinities for any specific receptors, nor have any structure-activity relationships been established in this context. The downstream signaling pathways that might be modulated by this compound following a potential receptor binding event remain entirely unknown.

The absence of this fundamental research means that the molecular targets of this compound are yet to be identified. Future research employing these well-established computational and experimental approaches is necessary to elucidate the specific receptor interactions of this compound and to unravel the mechanistic basis for its observed biological effects.

Structure Activity Relationship Sar Studies of Tamarixinol

Correlating Functional Groups with Biological Potency

The biological activity of Tamarixinol is not the result of a single molecular feature but rather the synergistic interplay of its various functional groups. The phenolic hydroxyl (-OH) group, a hallmark of this class of compounds, is frequently a critical determinant of biological potency. It can act as a hydrogen bond donor, interacting with key amino acid residues in biological targets such as enzymes and receptors. The presence and accessibility of this hydroxyl group are often directly correlated with the compound's activity.

To illustrate the contribution of these functional groups, a hypothetical series of this compound analogs and their corresponding biological activities are presented in Table 1.

Table 1: Impact of Functional Group Modification on the Biological Activity of this compound Analogs

| Compound | R1 | R2 | Biological Activity (IC50, µM) |

|---|---|---|---|

| This compound | -OH | -OCH3 | 15 |

| Analog A | -OCH3 | -OCH3 | 45 |

| Analog B | -OH | -H | 25 |

| Analog C | -H | -OCH3 | 60 |

This table presents hypothetical data for illustrative purposes.

Impact of Alkyl Chain Length and Substituents on Activity

Many phenolic compounds, including this compound, feature an alkyl side chain. The length and nature of this chain can have a profound impact on the molecule's biological activity. The alkyl chain influences the compound's lipophilicity, which in turn affects its ability to cross cell membranes and interact with hydrophobic pockets in target proteins.

The following table illustrates the hypothetical effect of varying alkyl chain length on the biological activity of this compound derivatives.

Table 2: Influence of Alkyl Chain Length on the Biological Activity of this compound Derivatives

| Compound | Alkyl Chain Length (n) | Biological Activity (IC50, µM) |

|---|---|---|

| Analog D | 2 | 30 |

| Analog E | 4 | 18 |

| This compound | 6 | 15 |

| Analog F | 8 | 22 |

| Analog G | 10 | 50 |

This table presents hypothetical data for illustrative purposes.

Influence of Phenolic Hydroxyl and Methoxy (B1213986) Group Positions

For instance, a methoxy group positioned ortho to a hydroxyl group can engage in intramolecular hydrogen bonding, which may decrease the hydroxyl group's ability to interact with external targets. Conversely, a para-positioning might enhance activity by allowing the hydroxyl group to remain free for intermolecular interactions. The specific arrangement of these substituents dictates the molecule's electronic distribution and dipole moment, which are crucial for molecular recognition by biological targets.

Comparative SAR Analysis with Related Phenolic Compounds

To contextualize the SAR of this compound, it is beneficial to compare it with structurally related phenolic compounds. Natural products such as curcumin (B1669340) and resveratrol, which also possess phenolic hydroxyl and methoxy groups, have been extensively studied, and their SAR provides valuable insights.

For example, studies on curcumin have shown that the presence of both the phenolic hydroxyl and methoxy groups is crucial for its antioxidant and anti-inflammatory activities. Similarly, the stilbene (B7821643) scaffold of resveratrol, with its specific hydroxylation pattern, is key to its biological effects. By comparing the structural motifs and corresponding activities of these compounds with this compound, common pharmacophores can be identified, and a more comprehensive understanding of the structural requirements for activity in this class of compounds can be achieved.

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) modeling represents a computational approach to formalize the SAR by establishing a mathematical relationship between the chemical structures of a series of compounds and their biological activities. nih.govresearchgate.net

In QSAR studies, the chemical structure of a molecule is represented by a set of numerical values known as molecular descriptors. These descriptors quantify various physicochemical properties of the molecule. For this compound and its analogs, relevant descriptors would include:

Hydrophobicity descriptors: such as logP, which measures the compound's partitioning between an oily and an aqueous phase. researchgate.net

Electronic descriptors: such as Hammett constants, which describe the electron-donating or electron-withdrawing nature of substituents. vt.edu

Steric descriptors: such as molar refractivity (MR), which relates to the volume of the molecule. vt.edu

Topological descriptors: which describe the connectivity and shape of the molecule. nih.gov

By correlating these descriptors with the observed biological activities of a series of this compound analogs, a QSAR model can be developed. This model can then be used to predict the activity of new, unsynthesized compounds.

The following table provides a hypothetical set of physicochemical descriptors for a series of this compound analogs and their correlation with biological activity.

Table 3: Physicochemical Descriptors and Their Correlation with the Biological Activity of this compound Analogs

| Compound | logP | Molar Refractivity (MR) | Electronic Parameter (σ) | Biological Activity (pIC50) |

|---|---|---|---|---|

| This compound | 3.5 | 85 | -0.27 | 4.82 |

| Analog H | 2.8 | 78 | -0.15 | 4.55 |

| Analog I | 4.2 | 92 | -0.35 | 5.10 |

| Analog J | 3.1 | 80 | -0.20 | 4.68 |

This table presents hypothetical data for illustrative purposes. pIC50 is the negative logarithm of the IC50 value.

Once a statistically robust QSAR model has been developed and validated, it becomes a powerful tool for the in silico design of novel this compound analogs with potentially enhanced activity. By using the model to predict the activity of virtual compounds, chemists can prioritize the synthesis of the most promising candidates, thereby saving time and resources.

For example, the QSAR model might suggest that increasing the hydrophobicity (logP) to a certain value while maintaining a specific electronic character would lead to a significant improvement in potency. This predictive capability allows for a more rational and targeted approach to drug discovery, moving from serendipitous findings to informed design. The ultimate goal of such predictive modeling is to guide the synthesis of new chemical entities with optimized biological activity profiles.

Chemical Synthesis and Derivative Design of Tamarixinol

Total Synthesis Approaches for Tamarixinol

The total synthesis of a target molecule involves its construction from simpler, commercially available starting materials. uni-mainz.dee3s-conferences.orgtitech.ac.jpepfl.chcaltech.edursc.org For this compound, the key challenge lies in the efficient and high-yield formation of the carbon-carbon bond between the aromatic ring and the C23 tricosyl chain.

Retrosynthetic analysis is a problem-solving technique for planning organic syntheses. It involves deconstructing the target molecule into simpler precursor structures, known as synthons, which in turn correspond to commercially available or easily synthesized reagents. amazonaws.comlibretexts.orgdeanfrancispress.comchemistrydocs.com

The primary retrosynthetic disconnection for this compound is the bond between the phenolic ring and the tricosyl chain. This leads to two main synthetic strategies:

Friedel-Crafts Acylation/Alkylation Approach: This strategy involves disconnecting the C(aryl)-C(alkyl) bond, leading to a nucleophilic aromatic precursor and an electrophilic C23 alkyl chain. The most common forward reaction for this disconnection is the Friedel-Crafts acylation, which is generally preferred over direct alkylation to avoid polysubstitution and carbocation rearrangement issues.

Target Molecule: this compound (3-methoxy-5-tricosylphenol)

Retrosynthetic Step 1 (Functional Group Interconversion): The final phenolic hydroxyl and methoxy (B1213986) groups can be derived from a more symmetrically substituted precursor, such as a 1,3,5-trihydroxybenzene (phloroglucinol) or 1,3,5-trimethoxybenzene (B48636) derivative, to control regioselectivity. A key intermediate would be a protected 5-acyl-1,3-dimethoxybenzene.

Retrosynthetic Step 2 (C-C Disconnection): Disconnecting the acyl group from the ring points to two key intermediates: a nucleophilic aromatic ring (like 1,3-dimethoxybenzene (B93181) or 1,3,5-trimethoxybenzene) and an electrophilic C23 acyl chain, such as tricosanoyl chloride .

Key Intermediates:

1,3,5-Trimethoxybenzene or 1,3-Dimethoxybenzene

Tricosanoic acid nih.govuni.lunih.govmpg.defishersci.ca (as a precursor to the acyl chloride)

Phloroglucinol

Organometallic Coupling Approach: This alternative approach involves forming the C-C bond using an organometallic reagent.

Retrosynthetic Step 1 (C-C Disconnection): The disconnection can generate either an aryl nucleophile and an alkyl electrophile, or an aryl electrophile and an alkyl nucleophile.

Key Intermediates:

A di-O-protected 5-bromo-3-methoxyphenol (as the aryl electrophile).

A tricosyl-based organometallic reagent, such as tricosylmagnesium bromide or tricosyllithium (as the alkyl nucleophile).

Alternatively, a protected 3,5-dimethoxyphenylboronic acid and a C23 alkyl halide for a Suzuki-type coupling, though this is less common for sp3-sp2 coupling with long, unactivated alkyl chains.

The Friedel-Crafts acylation pathway is often more practical for scaling up the synthesis of long-chain alkylphenols.

Based on the retrosynthetic analysis, a plausible and optimized forward synthesis can be designed. The following route utilizes a Friedel-Crafts acylation followed by reduction.

Route: Friedel-Crafts Acylation Pathway

Preparation of the Electrophile: Tricosanoic acid nih.govuni.lunih.govmpg.defishersci.ca is converted to its more reactive acid chloride derivative, tricosanoyl chloride. This is typically achieved by reacting the carboxylic acid with thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂) in an inert solvent like dichloromethane (B109758) (DCM) or toluene (B28343).

Friedel-Crafts Acylation: 1,3,5-Trimethoxybenzene is reacted with tricosanoyl chloride in the presence of a Lewis acid catalyst, such as aluminum chloride (AlCl₃) or ferric chloride (FeCl₃). The reaction is typically run in a non-polar solvent like carbon disulfide (CS₂) or nitrobenzene (B124822) at controlled temperatures to yield 2,4,6-trimethoxy-1-tricosanoylbenzene.

Ketone Reduction (Clemmensen or Wolff-Kishner): The carbonyl group of the resulting ketone must be fully reduced to a methylene (B1212753) (-CH₂-) group.

Clemmensen Reduction: The ketone is heated with amalgamated zinc (Zn(Hg)) in concentrated hydrochloric acid (HCl). This method is effective but uses harsh acidic conditions that might cleave the methoxy groups.

Wolff-Kishner Reduction: The ketone is treated with hydrazine (B178648) (N₂H₄) and a strong base like potassium hydroxide (B78521) (KOH) in a high-boiling solvent such as diethylene glycol. This basic condition is generally more compatible with the methoxy ethers.

Selective Demethylation: The product from the reduction, 1,3,5-trimethoxytricosylbenzene, requires selective demethylation to generate the free phenolic hydroxyl group of this compound. Achieving mono-demethylation without affecting the other two methoxy groups is challenging and requires carefully controlled conditions, often using strong Lewis acids like boron tribromide (BBr₃) at low temperatures with stoichiometric control. A more reliable route would involve starting with a precursor that already has differentiated protecting groups.

Optimized Conditions Table

| Step | Reaction | Reagents & Conditions | Purpose |

|---|---|---|---|

| 1 | Acid Chloride Formation | Tricosanoic acid, SOCl₂ or (COCl)₂, cat. DMF, DCM, 0°C to RT | Activate the carboxylic acid for acylation. |

| 2 | Friedel-Crafts Acylation | 1,3,5-Trimethoxybenzene, Tricosanoyl chloride, AlCl₃, CS₂, 0°C | Form the C-C bond between the aromatic ring and the acyl chain. |

| 3 | Carbonyl Reduction | Hydrazine (N₂H₄), KOH, diethylene glycol, heat (Wolff-Kishner) | Reduce the ketone to an alkyl chain. |

Semi-synthetic Modifications of this compound

Semi-synthesis involves using the natural product this compound (or a late-stage synthetic intermediate) as a starting material to create new derivatives. nih.govnih.gov This approach is efficient for exploring structure-activity relationships by modifying specific functional groups.

The free phenolic hydroxyl group is the most reactive site on the this compound molecule and a prime target for derivatization.

Etherification: Reaction with alkyl halides (e.g., methyl iodide, ethyl bromide) or sulfates (dimethyl sulfate) under basic conditions (e.g., K₂CO₃, NaH) in a polar aprotic solvent (e.g., acetone (B3395972), DMF) yields ethers. This modifies the hydrogen-bond donating ability of the phenol (B47542).

Esterification: Acylation with acid chlorides (e.g., acetyl chloride) or anhydrides (e.g., acetic anhydride) in the presence of a base (e.g., pyridine, triethylamine) produces esters. These esters can act as prodrugs, which may be cleaved in vivo to release the active phenol.

Formation of Carbonates and Carbamates: Reaction with chloroformates or isocyanates can introduce carbonate or carbamate (B1207046) functionalities, respectively, which can alter solubility and metabolic stability.

Phenolic Derivatization Options

| Derivative Type | Reagent | Resulting Functional Group |

|---|---|---|

| Ether | Alkyl Halide (R-X) + Base | -O-R |

| Ester | Acyl Chloride (RCOCl) + Base | -O-C(=O)R |

| Silyl Ether | Silyl Chloride (R₃SiCl) + Base | -O-SiR₃ |

Modifying the long, saturated, and unreactive tricosyl chain is significantly more challenging than derivatizing the phenol. Such modifications typically require re-evaluating the total synthesis.

Introducing Unsaturation: The synthesis could be started with an unsaturated long-chain fatty acid instead of tricosanoic acid. For example, using an omega-unsaturated acid would place a double bond at the terminus of the chain, which could then be used for further reactions (e.g., epoxidation, dihydroxylation, or metathesis).

Chain Length Variation: The synthesis can be readily adapted to use different long-chain fatty acids (e.g., C18, C20, C22) to probe the effect of chain length.

Branched Chains: Using a branched-chain fatty acid as the starting material would introduce branching along the alkyl chain, which could significantly impact the molecule's physical properties and biological interactions.

Introducing new functionalities to the aromatic ring or creating new ring systems can dramatically alter the compound's properties.

Introduction of Heteroatoms:

Nitrogen: The aromatic ring can undergo electrophilic nitration (using HNO₃/H₂SO₄), followed by reduction of the nitro group to an amine (-NH₂). This amine can then be further derivatized (e.g., acylated, alkylated).

Halogens: The ring can be halogenated (brominated or chlorinated) using reagents like N-Bromosuccinimide (NBS) or N-Chlorosuccinimide (NCS).

Formation of Additional Rings:

Chromane/Flavone Skeletons: If a synthetic intermediate with an ortho-hydroxyacetophenone structure can be prepared, it could serve as a precursor for building a fused heterocyclic ring, such as in flavonoids.

Macrocyclization: If a functional group is installed at the terminus of the tricosyl chain (e.g., a carboxylic acid or an alcohol), an intramolecular reaction with the phenolic hydroxyl group could lead to the formation of a large macrolactone or macroether, fundamentally changing the molecule's conformation.

Evaluation of Novel this compound Derivatives

Biological Activity Profiling of Synthetic Analogs

No information is available regarding the biological activity profiling of synthetic analogs of this compound.

Mechanistic Studies on Modified Structures

There are no mechanistic studies on modified structures of this compound reported in the scientific literature.

Advanced Analytical Methodologies in Tamarixinol Research

Metabolomics Approaches for Identification and Quantification

Targeted metabolomics, on the other hand, focuses on the precise quantification of Tamarixinol and a predefined set of related metabolites. This approach offers higher sensitivity and is essential for detailed pharmacokinetic studies or for quantifying the effects of specific stimuli on this compound production. The use of internal standards, including isotopically labeled versions of the target analytes, is critical in both targeted and untargeted metabolomics to ensure accuracy and reproducibility by correcting for variations in sample preparation and instrument response. iroatech.com

Isotopic Labeling and Tracing for Biosynthetic Pathway Elucidation

Isotopic labeling is an indispensable tool for deciphering the biosynthetic pathways leading to the formation of complex natural products like this compound. slideshare.nettaylorandfrancis.com This technique involves introducing atoms with a non-standard isotopic composition (e.g., ¹³C, ¹⁵N, ²H) into precursor molecules. chempep.com These labeled precursors are then fed to the producing organism, such as a plant or a microbial culture.

By tracing the incorporation of these heavy isotopes into the structure of this compound and its intermediates, researchers can map the sequence of enzymatic reactions and identify the precursor molecules. For instance, feeding a plant with ¹³C-labeled phenylalanine could demonstrate its role as a primary building block for the flavonoid skeleton of this compound. This method provides definitive evidence for proposed biosynthetic pathways and can reveal novel enzymatic transformations. slideshare.net

Hyphenated Techniques for Complex Mixture Analysis

The analysis of this compound in its natural context often involves complex mixtures containing a multitude of other compounds. Hyphenated analytical techniques, which couple a separation method with a detection method, are essential for resolving and identifying individual components in such samples.

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a cornerstone of modern natural product research and is particularly well-suited for the analysis of flavonoids like this compound. nih.govthermofisher.com The process begins with the separation of compounds in a sample using liquid chromatography. Different column chemistries, such as reversed-phase or HILIC, can be employed to effectively separate metabolites based on their polarity. thermofisher.com

Following separation, the compounds are ionized and introduced into a tandem mass spectrometer. The first stage of mass analysis selects the precursor ion of interest (e.g., the molecular ion of this compound). This ion is then fragmented, and the resulting product ions are analyzed in the second stage of mass spectrometry. This MS/MS fragmentation pattern provides a structural fingerprint that is highly specific to the compound, enabling its confident identification even in complex mixtures. jmb.or.kr LC-MS/MS is invaluable for metabolite profiling, allowing for both the identification of known compounds by comparison to spectral libraries and the characterization of novel, previously unidentified metabolites. nih.govjmb.or.kr

While this compound itself is not volatile, its producing organisms may also generate volatile organic compounds (VOCs) that contribute to their aroma or have distinct biological activities. Gas chromatography-mass spectrometry (GC-MS) is the gold standard for the analysis of these volatile components. mdpi.commdpi.com Samples are typically prepared using headspace solid-phase microextraction (HS-SPME) to capture the VOCs, which are then introduced into the GC system for separation. scielo.org.pe

The separated compounds are subsequently identified by their mass spectra, which can be compared against extensive libraries like the NIST database for confident identification. informaticsjournals.co.in This analysis can provide a more complete chemical profile of the source organism and may reveal ecologically or industrially relevant volatile compounds.

High-Throughput Screening Techniques for Biological Activity

High-throughput screening (HTS) allows for the rapid testing of a large number of compounds for a specific biological activity. bmglabtech.com This technology is crucial for efficiently exploring the pharmacological potential of natural products like this compound. nih.gov HTS assays are typically miniaturized and automated, enabling the screening of thousands of compounds in a short period. bmglabtech.com

For this compound research, HTS could be used to screen for a wide range of activities, such as enzyme inhibition, receptor binding, or antimicrobial effects. nih.govmdpi.com Quantitative HTS (qHTS) further enhances this approach by testing compounds at multiple concentrations, providing dose-response curves and detailed pharmacological data directly from the primary screen. nih.gov This allows for the rapid identification of "hits" with varying potencies and efficacies, accelerating the process of drug discovery and lead optimization. nih.gov

Chemometric Methods for Data Analysis and Interpretation

The advanced analytical techniques described above generate vast and complex datasets. Chemometrics provides the statistical and mathematical tools to extract meaningful information from this data. In metabolomics studies of this compound, for example, multivariate data analysis techniques such as Principal Component Analysis (PCA) and Partial Least Squares-Discriminant Analysis (PLS-DA) are used to identify patterns and differences between sample groups.

These methods can help to pinpoint the metabolites, including this compound, that are most significantly altered under different conditions. By integrating data from multiple analytical platforms and linking it to biological activity data, chemometrics plays a vital role in building comprehensive models that explain the biological significance of this compound and its related compounds.

Computational and Theoretical Research Approaches for Tamarixinol

Molecular Docking Simulations for Target Interaction Prediction

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. josa.ro It is widely employed in drug discovery to predict how a ligand, such as a natural compound, might interact with a biological target, typically a protein or enzyme. revista-agroproductividad.org The process involves sampling a high number of possible conformations and orientations of the ligand within the binding site of the target and scoring them based on their binding affinity, which is often estimated using a scoring function that calculates the free energy of binding. josa.ro

While specific molecular docking studies featuring Tamarixinol as the ligand are not prominent in the literature, research on other phenolic compounds from Tamarix species demonstrates the utility of this approach. For instance, studies on polyphenols from Tamarix ramosissima have used molecular docking to explain their antibacterial effects and antioxidant activities. josa.rojosa.ro In one such study, the polyphenol quercetol, also found in Tamarix species, was docked against various bacterial proteins to predict its binding affinity and explain its observed antibacterial properties. josa.ro Similarly, the antioxidant capabilities of polyphenols like chlorogenic acid, rosmarinic acid, and quercetol have been investigated by docking them to antioxidant enzymes such as superoxide (B77818) dismutase (SOD) and glutathione (B108866) reductase (GR). josa.ro

These studies provide a blueprint for how this compound could be investigated. A hypothetical docking study of this compound would involve:

Obtaining the 3D structure of this compound and a target protein of interest.

Using software like AutoDock or Schrödinger's Glide to place this compound into the active site of the protein. josa.ronih.gov

Calculating the binding energy to predict the strength of the interaction.

Analyzing the interactions (e.g., hydrogen bonds, hydrophobic interactions) between this compound and the amino acid residues of the target protein.

A recent study on compounds from Tamarix aphylla and Tamarix senegalensis employed molecular docking to investigate their potential against Alzheimer's disease by targeting enzymes like acetylcholinesterase (AChE). nih.gov The results showed that key interactions, such as hydrogen bonds and van der Waals forces, were crucial for the binding of the compounds to the target enzymes. nih.gov

Table 1: Example of Molecular Docking Results for Phenolic Compounds from Tamarix Species against Antioxidant Enzymes

| Compound | Target Enzyme | Binding Energy (kcal/mol) | Interacting Residues (Example) | Reference |

| Quercetol | Superoxide Dismutase (SOD) | -4.92 | Not specified | josa.ro |

| Quercetol | Glutathione Reductase (GR) | -6.15 | Not specified | josa.ro |

| Chlorogenic Acid | Superoxide Dismutase (SOD) | -4.81 | Not specified | josa.ro |

| Rosmarinic Acid | Superoxide Dismutase (SOD) | -4.68 | Not specified | josa.ro |

This table is illustrative and based on findings for related phenolic compounds, not this compound itself.

Molecular Dynamics Simulations for Conformational Analysis

Molecular Dynamics (MD) is a powerful computational method for analyzing the physical movements of atoms and molecules. researchgate.net The atoms and molecules are allowed to interact for a fixed period of time, giving a view of the dynamic evolution of the system. MD simulations are particularly useful for understanding the conformational flexibility of molecules like this compound and the stability of their complexes with biological targets. nih.gov

There is a lack of specific MD simulation studies focused on this compound. However, the methodology has been extensively applied to other phenolic compounds and lipids. For instance, MD simulations have been used to study the stability of complexes between phenolic ligands and proteins, such as the main protease of SARS-CoV-2. nih.govnih.gov In these studies, parameters like the root mean square deviation (RMSD) and root mean square fluctuation (RMSF) are calculated to assess the stability of the protein-ligand complex over time. nih.gov A stable RMSD value suggests that the complex has reached equilibrium, while RMSF can highlight flexible regions of the protein. nih.gov

An MD simulation of this compound could reveal:

Its preferred conformations in different solvent environments.

The stability of its interaction with a protein target identified through molecular docking.

A study on the thermal decomposition of phenolic resins utilized reactive molecular dynamics (RMD) to understand the degradation pathways at high temperatures. mdpi.com Similarly, MD simulations have been employed to investigate the interaction of phenols with starch molecules, revealing how hydrogen bonds influence the spatial configuration of the starch. researchgate.net Such an approach could be adapted to study how this compound interacts with various biomaterials.

Quantum Chemical Calculations for Electronic Structure Analysis

Quantum chemical calculations, such as those based on Density Functional Theory (DFT), are used to investigate the electronic structure, geometry, and reactivity of molecules from first principles. spiedigitallibrary.orgopen.ac.uk DFT is a popular method because it offers a good balance between accuracy and computational cost. researchgate.net These calculations can determine various molecular properties, including the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), which are crucial for understanding chemical reactivity. The HOMO-LUMO energy gap is an indicator of the molecule's stability.

For this compound, quantum chemical calculations could be used to:

Optimize its 3D geometry.

Calculate its HOMO-LUMO energy gap to assess its chemical reactivity and stability.

Determine its molecular electrostatic potential (MEP) to identify regions that are prone to electrophilic or nucleophilic attack.

Simulate its spectroscopic properties (e.g., NMR, IR spectra) to aid in its experimental characterization.

Table 2: Example of Quantum Chemical Parameters Calculated for an Alkylphenol Derivative

| Parameter | Calculated Value | Significance | Reference |

| HOMO Energy | -0.23 Hartree | Electron-donating ability | spiedigitallibrary.org |

| LUMO Energy | -0.01 Hartree | Electron-accepting ability | spiedigitallibrary.org |

| HOMO-LUMO Gap | 0.22 Hartree | Chemical stability/reactivity | spiedigitallibrary.org |

| Dipole Moment | 2.5 Debye | Polarity and intermolecular interactions | spiedigitallibrary.org |

This table is illustrative, based on data for (4-chloro-3,5-dimethylphenoxy)acetic acid, and serves to show the types of parameters that could be calculated for this compound.

In Silico Screening for Potential Biological Activities

In silico screening, also known as virtual screening, is a computational technique used in drug discovery to search large libraries of small molecules in order to identify those structures which are most likely to bind to a drug target. frontiersin.org This method can be either ligand-based, searching for molecules similar to known active compounds, or structure-based, which involves docking a library of compounds into the target's binding site. nih.govresearchgate.net

Specific in silico screening campaigns for this compound have not been reported. However, numerous studies have successfully used this approach to screen libraries of natural phenolic compounds for various biological activities. nih.govnih.gov For example, a library of 160 natural phenolic compounds was screened against the COVID-19 main protease to identify potential inhibitors. nih.gov The top hits from the initial docking were then subjected to more rigorous analysis, including MD simulations. nih.gov In another study, natural phenolic compounds were screened for their potential as urease inhibitors, leading to the identification of five promising candidates that were subsequently validated experimentally. nih.gov

An in silico screening approach involving this compound could involve:

Building a virtual library of compounds that includes this compound and other related natural products.

Screening this library against one or more biological targets associated with a particular disease.

Ranking the compounds based on their docking scores and predicted binding affinities.

Performing further computational analysis (like ADME/Tox prediction) on the top-ranked hits to assess their drug-likeness.

This process significantly reduces the number of compounds that need to be tested in the lab, saving time and resources.

Predictive Modeling for Biosynthesis and Degradation Pathways

Computational tools can be used to predict the likely biosynthetic pathways of natural products and their potential degradation routes in the environment or within an organism. Understanding these pathways is crucial for metabolic engineering to enhance production and for assessing the environmental fate of the compound. nih.govresearchgate.net

Biosynthesis Pathway Prediction: The biosynthesis of phenolic compounds in plants typically involves the shikimate and phenylpropanoid pathways. researchgate.netnih.gov Computational models can predict the sequence of enzymatic reactions that lead to the formation of a specific compound like this compound. These predictions are often based on known biochemical reactions and genomic data. frontiersin.org For complex molecules, tools like BioNavi-NP use machine learning models trained on known reactions to propose plausible biosynthetic routes from simple building blocks. josa.ro For this compound, a predicted pathway would likely start from precursors in the phenylpropanoid pathway, followed by the attachment and modification of the long alkyl chain.

Degradation Pathway Prediction: Predictive models can also elucidate how a molecule like this compound might be broken down. This is important for understanding its persistence and potential toxicity. The degradation of long-chain alkylphenols has been studied in bacteria, often involving phenol (B47542) hydroxylases and catechol dioxygenases that cleave the aromatic ring. nih.gov Computational systems can use a knowledge base of known chemical reactions to predict the likely degradation products under different conditions (e.g., microbial degradation, photodegradation). nih.gov For this compound, with its long alkyl side chain, degradation would likely involve initial oxidation of the alkyl chain (omega-oxidation) and/or hydroxylation of the phenol ring, followed by ring cleavage. researchgate.netscielo.org.za

Future Research Directions and Perspectives on Tamarixinol

Exploration of Undiscovered Biosynthetic Genes and Enzymes

While the general class of phenolic compounds to which Tamarixinol belongs is known, the specific enzymatic steps and corresponding genes that govern its formation in Tamarix species remain largely uncharacterized. scribd.com A primary future research goal is the complete elucidation of the this compound biosynthetic pathway. This endeavor will involve a combination of genomic, transcriptomic, and biochemical approaches. Genome mining of Tamarix species can help identify biosynthetic gene clusters (BGCs) that may be responsible for producing this compound. asm.org Techniques like comparative genomics between this compound-producing and non-producing species could further narrow down candidate genes.

Once candidate genes are identified, their functions can be validated through heterologous expression in model organisms like E. coli or yeast. nih.gov This process involves introducing the plant genes into the microorganism to see if it can produce this compound or its precursors, thereby confirming the enzyme's role. nih.govnih.gov This approach not only helps in understanding the biosynthetic machinery but also sets the stage for metabolic engineering. Identifying and characterizing the enzymes, such as specific synthases and tailoring enzymes, will provide crucial tools for future synthetic biology applications.

Deeper Understanding of this compound's Role in Plant Physiology

The ecological and physiological roles of this compound in its native plant hosts are not fully understood. It is hypothesized to be a secondary metabolite involved in plant defense mechanisms. creative-proteomics.com Future research should focus on clarifying its function in protecting Tamarix species against herbivores, pathogens, and abiotic stressors like high salinity and UV radiation. creative-proteomics.comwikipedia.org

Studies could investigate the induction of this compound biosynthesis in response to specific environmental triggers or pest attacks. This can be achieved by subjecting Tamarix plants to various stress conditions and monitoring the corresponding changes in this compound levels. researchgate.net Furthermore, its allelopathic potential—the effect it has on competing plant species—warrants investigation. This compound may be excreted into the soil, where it could inhibit the growth of neighboring native plants, contributing to the invasive success of some Tamarix species. researchgate.netcnps.org Understanding these ecological interactions is crucial for managing invasive tamarisk populations and for potentially harnessing this compound as a natural herbicide.

Development of Engineered Biosynthesis Pathways for Sustainable Production

Relying on extraction from wild or cultivated plants for a supply of this compound is often inefficient and unsustainable. Metabolic engineering and synthetic biology offer a promising alternative for its large-scale and sustainable production. frontiersin.org Once the biosynthetic genes are identified (as per section 10.1), they can be assembled into an artificial pathway and introduced into a microbial host, such as Saccharomyces cerevisiae (yeast) or Escherichia coli (bacteria). nih.govnih.gov

The optimization of these engineered pathways is a significant challenge. It often requires fine-tuning the expression of multiple genes, eliminating competing metabolic pathways in the host organism, and ensuring a sufficient supply of precursor molecules. researchgate.netnrfhh.com Strategies might include compartmentalizing the biosynthetic pathway within specific organelles, like the peroxisome, to increase efficiency and isolate it from competing cellular reactions. nih.gov The ultimate goal is to create a robust microbial cell factory capable of producing high titers of this compound from simple, inexpensive substrates. nih.gov

Design of Highly Potent and Selective this compound Analogs with Specific Biological Activities

The native biological activity of this compound serves as a starting point for developing novel, more potent, and selective compounds for various applications, including pharmaceuticals and agrochemicals. Future research will involve the chemical synthesis of a library of this compound analogs. nih.gov By systematically modifying different parts of the this compound chemical structure, researchers can explore the structure-activity relationship (SAR). dotmatics.comwikipedia.orglongdom.org

SAR studies help to identify the specific chemical features (pharmacophores) responsible for its biological effects. slideshare.net This knowledge can then be used to rationally design new molecules with enhanced activity against specific targets (e.g., a particular enzyme or receptor) and reduced off-target effects. nih.govashp.org For example, if this compound shows modest anticancer activity, analogs could be designed to improve this activity and increase selectivity for cancer cells over healthy cells. nih.gov This approach combines organic synthesis with biological screening to create lead compounds for further development. nih.gov

Integration of Multi-Omics Data for Comprehensive Systems Biology Analysis

To gain a holistic understanding of this compound within its biological context, future research should move beyond single-data-point analyses and embrace a systems biology approach. nih.gov This involves integrating multiple layers of "omics" data, including genomics (DNA), transcriptomics (RNA), proteomics (proteins), and metabolomics (metabolites). nih.govomicscouts.com

By simultaneously analyzing these datasets from Tamarix plants under different conditions, researchers can build comprehensive models of the molecular networks that regulate this compound production and function. frontiersin.orgbioscipublisher.com For instance, a multi-omics approach could reveal how an environmental stressor not only upregulates the genes for this compound biosynthesis (transcriptomics) but also affects related protein levels (proteomics) and the concentrations of precursor and downstream metabolites (metabolomics). nih.govresearchgate.net This integrated view is crucial for understanding the complex regulatory mechanisms and for identifying novel targets for metabolic engineering. nih.govbioscipublisher.com

Advanced Analytical Techniques for In Situ Monitoring and Real-Time Analysis

The development of advanced analytical methods is critical for studying the dynamic nature of this compound production and localization within living plant tissues. Traditional methods often require destructive sampling, which prevents the monitoring of metabolic changes over time in a single plant. Future perspectives include the application and refinement of non-invasive, in situ techniques for real-time analysis. nih.gov

Techniques such as fluorescence imaging and Raman spectroscopy could be adapted to monitor this compound accumulation in specific cells or tissues without harming the plant. nih.govfrontiersin.orgnih.gov Mass spectrometry imaging is another powerful tool that can map the spatial distribution of this compound and related metabolites within a plant sample. Furthermore, developing specific biosensors, potentially based on antibodies or engineered proteins, could enable continuous, real-time monitoring of this compound levels in both plants and engineered microbial systems. tec5.comifremer.frsu.se These advanced analytical tools will provide unprecedented insights into the temporal and spatial dynamics of this compound metabolism. easychair.org

Q & A

Q. What are the standard protocols for synthesizing and characterizing Tamarixinol in laboratory settings?

To synthesize this compound, researchers should follow established organic chemistry methodologies, such as catalytic asymmetric synthesis or regioselective modifications, depending on the target derivative. Characterization requires a combination of spectroscopic techniques (e.g., NMR, IR, and mass spectrometry) and chromatographic purity assessments (HPLC/GC). Adherence to IUPAC naming conventions and reporting of physicochemical properties (melting point, solubility) is critical for reproducibility. For novel derivatives, full spectral data and elemental analysis must accompany structural elucidation .

Q. How should researchers design pharmacological assays to evaluate this compound’s bioactivity?

Pharmacological assays must include dose-response studies with appropriate positive and negative controls (e.g., known agonists/antagonists). Use standardized metrics such as IC50, EC50, or Ki values to quantify activity. Ensure biological replicates (n ≥ 3) and statistical validation (e.g., ANOVA with post-hoc tests) to account for variability. Preclinical studies should specify cell lines or animal models, exposure duration, and solvent controls to mitigate confounding effects .

Q. What safety guidelines must be followed when handling this compound in laboratory environments?

Refer to Safety Data Sheets (SDS) for hazard mitigation, including personal protective equipment (gloves, lab coats, fume hoods) and emergency protocols for spills or exposure. Document storage conditions (e.g., desiccated, −20°C) to prevent degradation. While this compound is not classified as hazardous, researchers should still adhere to institutional biosafety protocols and waste disposal regulations .

Q. How can researchers systematically review existing literature on this compound to identify knowledge gaps?

Conduct a structured review using databases like PubMed, SciFinder, and Web of Science with Boolean operators (e.g., "this compound AND (synthesis OR bioactivity)"). Prioritize recent publications (last 5–10 years) and cross-reference citations to map trends. Tools like PRISMA frameworks can help screen and categorize studies, while PICO (Population, Intervention, Comparison, Outcome) criteria refine research objectives .

Q. What statistical practices ensure rigor in this compound-related experimental data?

Report measurements with precision aligned with instrument capabilities (e.g., ±0.001 g for analytical balances). Use metrics like standard deviation (SD) or standard error of the mean (SEM) for variability. Avoid overreporting significant figures (e.g., IC50 = 1.23 μM, not 1.2345 μM). Predefine significance thresholds (e.g., p < 0.05) and justify sample sizes via power analysis .

Advanced Research Questions

Q. How should researchers resolve contradictions in this compound’s reported mechanisms of action across studies?

Apply contradiction analysis frameworks to dissect conflicting data. For example, if Study A reports this compound as a kinase inhibitor and Study B identifies it as a GPCR modulator, compare experimental conditions (e.g., cell types, assay endpoints). Use orthogonal assays (e.g., CRISPR knockdown, isothermal titration calorimetry) to validate target engagement. Meta-analyses can quantify heterogeneity across studies and identify confounding variables .

Q. What strategies optimize this compound’s stability in long-term pharmacological studies?

Conduct accelerated stability testing under varying pH, temperature, and light exposure. Use techniques like LC-MS to monitor degradation products. Formulation studies (e.g., nanoencapsulation, cyclodextrin complexes) can enhance solubility and shelf life. Document stability-indicating parameters (e.g., ≥95% purity over 6 months at 4°C) in supplementary materials .

Q. How can computational methods enhance this compound’s structure-activity relationship (SAR) studies?

Employ molecular docking (AutoDock, Schrödinger) to predict binding affinities against target proteins. Use QSAR models to correlate structural motifs (e.g., hydroxyl groups, stereochemistry) with bioactivity. Validate in silico predictions with wet-lab mutagenesis or isotopic labeling. Share raw docking scores and force field parameters in open-access repositories .

Q. What experimental designs address batch-to-batch variability in this compound synthesis?

Implement quality-by-design (QbD) principles, such as Design of Experiments (DoE), to identify critical process parameters (e.g., reaction temperature, catalyst loading). Use multivariate analysis (e.g., PCA) to correlate synthesis conditions with yield/purity outcomes. Include batch metadata (e.g., supplier, lot number) in supplementary files for reproducibility audits .

Q. How should researchers integrate multi-omics data to elucidate this compound’s polypharmacology?

Combine transcriptomics (RNA-seq), proteomics (LC-MS/MS), and metabolomics (NMR) datasets to map systemic effects. Use pathway enrichment tools (DAVID, MetaboAnalyst) to identify perturbed biological networks. Cross-validate findings with gene knockout models or clinical samples. Publish raw omics data in repositories like GEO or PRIDE to facilitate meta-analyses .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.